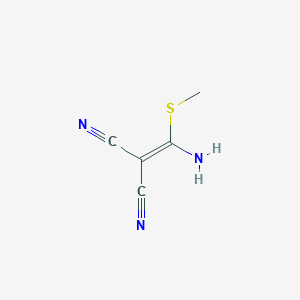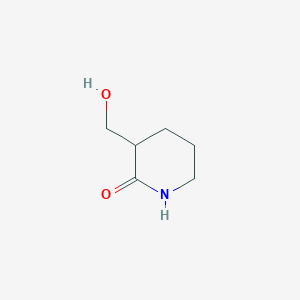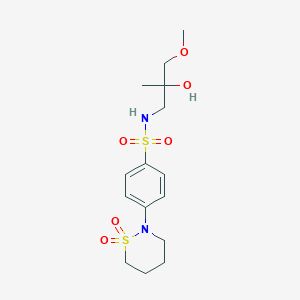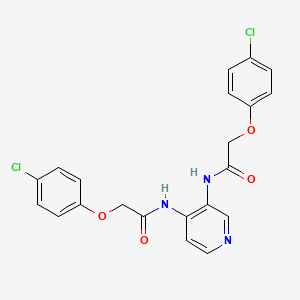![molecular formula C17H19NO7S B2972568 2-[4,5-Dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl]acetic acid CAS No. 1797782-06-9](/img/structure/B2972568.png)
2-[4,5-Dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4,5-Dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl]acetic acid (4,5-DMSA) is a synthetic compound containing two sulfur-containing functional groups, a sulfamate group and an acetic acid group. It is a white solid with a melting point of 241-243 °C and a molecular weight of 282.35 g/mol. 4,5-DMSA is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Applications De Recherche Scientifique
Metabolism Studies
Studies on related compounds, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have explored their in vivo metabolism in rats, identifying various metabolites through processes like deamination, reduction, oxidation, and acetylation. These findings contribute to understanding the metabolic pathways and potential biotransformation of similar complex molecules in biological systems (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Degradation and Stability
Research on compounds such as [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid has provided insights into the kinetics and mechanisms of degradation in various pH conditions. These studies highlight the stability challenges and degradation pathways, which are crucial for the development and storage of pharmaceuticals and chemicals (Pretzer & Repta, 1987).
Structural Analysis
The structural analysis of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, has been conducted to understand their molecular configuration, including the orientation of substituents and their electronic effects. Such studies are foundational in the design and synthesis of new molecules with desired properties (Guzei, Gunderson, & Hill, 2010).
Chemical Reactivity and Synthesis
Investigations into the chemical reactivity of related compounds have provided valuable information on their potential as intermediates in organic synthesis. For example, studies on the sulfonation of biphenyl derivatives have helped understand the influence of substituents on chemical reactivity and the formation of sulfonated products (Cerfontain, Zou, Bakker, & 邹友思, 1994).
Catalytic Applications
Research has also been conducted on the catalytic applications of compounds containing sulfonate groups, which have shown efficiency and selectivity in processes like alcohol oxidation. Such studies contribute to the development of new catalysts for industrial and pharmaceutical applications (Hazra, Martins, Silva, & Pombeiro, 2015).
Propriétés
IUPAC Name |
2-[4,5-dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7S/c1-23-13-6-4-12(5-7-13)18-26(21,22)16-10-15(25-3)14(24-2)8-11(16)9-17(19)20/h4-8,10,18H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNNBFFBXHXLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2CC(=O)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-butyl-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2972495.png)
![methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether](/img/structure/B2972496.png)


![1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2972502.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2972503.png)

![2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic Acid](/img/structure/B2972505.png)
![(4-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2972506.png)
